5,7-Docosadiynoic acid

Vue d'ensemble

Description

5,7-Docosadiynoic acid is a fluorescent molecule with a low molecular weight . This makes it ideal for use in a variety of strategies. This compound can be used as a fluorescent probe for the detection of membrane interactions and also has many potential applications in polymerized optical devices .

Synthesis Analysis

5,7-Docosadiynoic Acid is an amphiphilic molecule used in the synthesis of artificial cell membranes .

Molecular Structure Analysis

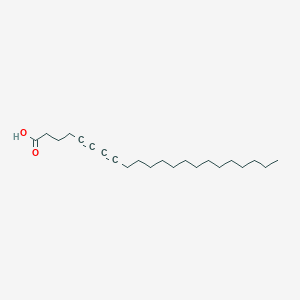

The molecular formula of 5,7-Docosadiynoic acid is C22H36O2 . The average mass is 332.520 Da and the monoisotopic mass is 332.271515 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Docosadiynoic acid are as follows :

Applications De Recherche Scientifique

Neuroscience Applications : DHA promotes neurogenesis both in vitro and in vivo, which could modulate hippocampal function regulated by neurogenesis (Kawakita, Hashimoto, & Shido, 2006). Additionally, DHA pre-administration has been found to beneficially affect the decline in learning ability in Alzheimer's disease model rats (Hashimoto et al., 2002).

Cardiovascular Health : DHA treatment inhibits intracellular Ca(2+) dynamics in vascular smooth muscle cells, contributing to its beneficial properties on cardiovascular disorders (Hirafuji et al., 2001).

Cancer Treatment and Prevention : DHA induces apoptosis in human MCF-7 breast cancer cells both in vitro and in vivo, which could aid in breast cancer treatment and prevention (Kang et al., 2010). It also enhances the anticancer effect of 5-fluorouracil (5-FU), suggesting a potential approach for cancer therapy (Zhuo et al., 2008).

Biochemical Synthesis : 5,7-Docosadiynoic acid is useful as an intermediate in the synthesis of arachidonic acid, poly-yn alcohols, and docosa-4,7,10,13,16,19-hexaynoic acid (Steen, Pabon, & Dorp, 2010).

Inflammatory and Immune Responses : DHA is a precursor to docosatrienes and 17S-series resolvins, which regulate inflammation and resolution events (Hong et al., 2003). It also attenuates immunoglobulin A nephropathy and IL-6 transcription in mice (Jia et al., 2004).

Propriétés

IUPAC Name |

docosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCYROIQAAHHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407829 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Docosadiynoic acid | |

CAS RN |

178560-65-1 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)